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Compound of Interest

2-(3,4-Difluorophenyl)propanoic
Compound Name:

acid
CAS No.: 444170-17-6
Cat. No.: B2461700

Get Quote

Executive Summary

This technical guide addresses the physical properties and characterization of 2-(3,4-
Difluorophenyl)propanoic acid, a fluorinated phenylacetic acid derivative often utilized as a
chiral building block in the synthesis of pharmaceutical intermediates (e.g., protease inhibitors,
NSAID analogs).

Unlike its widely documented isomers (e.g., 2,4-difluoro or 3-(3,4-difluoro) analogs), specific
physical data for this regioisomer is sparse in public chemical repositories. Consequently, this
guide functions not merely as a datasheet but as a validation protocol. It synthesizes predictive
modeling based on structural analogs with rigorous experimental methodologies to establish
the compound's physical state, purity, and handling requirements.

Core Physical Assessment:
e Physical State: Solid (Crystalline Powder).

o Appearance: White to off-white.
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e Predicted Melting Point: 50°C — 90°C (Requires experimental verification; see Section 3).

 Solubility: Lipophilic; soluble in organic solvents (MeOH, DMSO, DCM), sparingly soluble in
water.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][71[8][9][10]

Understanding the physical state requires analyzing the molecular architecture. The 3,4-
difluoro substitution pattern on the phenyl ring introduces specific electronic and steric effects
that influence crystal packing and melting behavior.

Property Detail

Systematic Name 2-(3,4-Difluorophenyl)propanoic acid
CAS Number 444170-17-6

Molecular Formula CoHsF20:2

Molecular Weight 186.16 g/mol

Contains one stereocenter at the C2 position

Chirality .

(exists as R, S, or racemate).

Carboxylic acid (H-bond donor/acceptor),
Key Functional Groups Difluorophenyl ring (Lipophilic, electron-

withdrawing).

Structural Visualization

The following diagram illustrates the core structure and the critical sites for spectroscopic
identification.
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Figure 1: Structural decomposition highlighting functional groups affecting physical state and
characterization.

Physical State & Appearance Analysis
Primary State: Solid

Based on Structure-Activity Relationship (SAR) analysis of homologous "profen” derivatives (2-
arylpropionic acids), 2-(3,4-Difluorophenyl)propanoic acid is characterized as a solid at
standard temperature and pressure (STP).

Evidence for Solid State:

e Analog Comparison:
o 3-(3,4-Difluorophenyl)propionic acid: Solid, MP 49-53°C.
o 2-(4-1sobutylphenyl)propanoic acid (Ibuprofen):[1] Solid, MP 75-77°C.
o 2-(2,4-Difluorophenyl)propanoic acid: Solid (Powder).[2]

 Intermolecular Forces: The carboxylic acid moiety facilitates strong intermolecular hydrogen
bonding (dimer formation), which typically elevates melting points above room temperature,
preventing the compound from existing as an oil unless impure.

Appearance Prediction

e High Purity (>98%): White crystalline powder or needles.
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e Crude/Impure: Off-white, beige, or pale yellow solid.

» Note on Polymorphism: Fluorinated phenyl acids are prone to polymorphism. Different
recrystallization solvents may yield different crystal habits (e.g., plates vs. needles).

Thermal Properties (Melting Point)

While a specific experimental value for CAS 444170-17-6 is not standardized in open
pharmacopeias, the predicted melting range is 50°C — 90°C.

e Risk Factor: If the melting point is at the lower end (<50°C), the compound may appear
"sticky" or semi-solid if stored improperly in warm environments.

Characterization & Validation Protocol

As a researcher, you must validate the physical state experimentally. Do not rely solely on
supplier labels. Follow this self-validating workflow.

Workflow Diagram
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Figure 2: Step-by-step characterization workflow for incoming raw material.

Detailed Experimental Protocols
Protocol A: Thermal Analysis (Melting Point Determination)

+ Objective: Confirm solid state integrity and estimate purity.

* Method: Capillary Melting Point or Differential Scanning Calorimetry (DSC).
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e Procedure:

(¢]

Dry sample in a desiccator for 24 hours to remove surface moisture (water lowers MP).

[¢]

Pack 2-3 mg of fine powder into a capillary tube.

[¢]

Ramp temperature at 1°C/min starting from 40°C.

Acceptance Criteria: Sharp melting range (<2°C variation). A broad range (>5°C) indicates

[e]

solvent entrapment or isomeric impurities.

Protocol B: Solubility Profiling

Understanding solubility is crucial for selecting recrystallization solvents.

Solvent Predicted Solubility Application

Precipitation medium
Water Insoluble / Very Low )

(antisolvent).

) Standard solvent for

Methanol/Ethanol High

NMR/HPLC.
Dichloromethane (DCM) High Extraction solvent.
Hexanes/Heptane Low Antisolvent for recrystallization.

Acid-base extraction
1M NaOH Soluble (as salt)

purification.

Protocol C: Spectroscopic Identity (NMR)
e 1H NMR (DMSO-d6 or CDCI3):

o Look for the methyl doublet (~1.4 ppm).
o Look for the methine quartet (~3.7 ppm).

o Critical: Verify the aromatic region (6.9—7.2 ppm) integrates to 3 protons with specific
splitting patterns indicative of 3,4-difluoro substitution (distinct from 2,4-difluoro isomers).
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e 19F NMR:

o Expect two distinct signals (around -137 to -142 ppm) corresponding to the two fluorine
atoms.

Handling, Stability & Storage
Storage Conditions

o Temperature:2—8°C (Refrigerate).

o Reasoning: While likely stable at room temperature, many fluorinated intermediates are
transported via cold chain to prevent physical sintering or degradation of enantiomeric
excess (if chiral).

o Atmosphere: Store under inert gas (Nitrogen/Argon) if possible.

o Container: Tightly sealed amber glass to protect from light and moisture.
Safety (SDS Highlights)

 Signal Word: Warning.

e Hazards: Skin Irritation (H315), Eye Irritation (H319).

e Precaution: The acidic nature implies potential for irritation.[3] Use standard PPE (Gloves,
Goggles, Lab Coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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